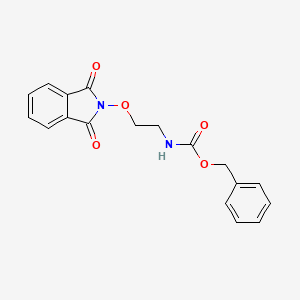
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate
Cat. No. B1282941
Key on ui cas rn:
168827-96-1
M. Wt: 340.3 g/mol
InChI Key: GXENUDDTLQFBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181250B2
Procedure details


To a solution of benzyl(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (9.36 g, 27.50 mmol) described in Reference Example 10 in methylene chloride (51 mL) was gradually added 9.8M methylamine methanol solution (8.50 mL), followed by stirring for 2 hours. The reaction solution was distilled off under reduced pressure, and methylene chloride (50 mL) and water (80 mL) were added, followed by adjusting to pH 1 with 5M hydrochloric acid, aqueous layer separation, and further washing with methylene chloride (50 mL). To the resulting aqueous layer was added methylene chloride (50 mL), followed by adjusting to pH11 with 5M sodium hydroxide, organic layer separation, and further extracting the aqueous layer with methylene chloride (50 mL) twice. The combined organic layers were washed with 50% potassium carbonate aqueous solution, followed by drying over anhydrous potassium carbonate, and distilling off the solvent under reduced pressure. The resulting residue was subjected to silica gel column chromatography (ethyl acetate) to afford 5.61 g of the title compound (yield 97%).
Quantity
9.36 g
Type
reactant
Reaction Step One

[Compound]
Name
9.8M methylamine methanol
Quantity
8.5 mL
Type
reactant
Reaction Step Two


Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:25])[NH:10][CH2:11][CH2:12][O:13][N:14]1C(=O)C2C(=CC=CC=2)C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl>[NH2:14][O:13][CH2:12][CH2:11][NH:10][C:9](=[O:25])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCON1C(C2=CC=CC=C2C1=O)=O)=O
|
Step Two
[Compound]
|
Name
|
9.8M methylamine methanol
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction solution was distilled off under reduced pressure, and methylene chloride (50 mL) and water (80 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by adjusting to pH 1 with 5M hydrochloric acid, aqueous layer separation
|
WASH
|
Type
|
WASH
|
|
Details
|
further washing with methylene chloride (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting aqueous layer was added methylene chloride (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by adjusting to pH11 with 5M sodium hydroxide, organic layer separation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
further extracting the aqueous layer with methylene chloride (50 mL) twice
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 50% potassium carbonate aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over anhydrous potassium carbonate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling off the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NOCCNC(OCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.61 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
